
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and two trifluoromethyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic trifluoromethylation reactions. The aminomethyl group can be introduced via reductive amination of a suitable precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aminomethyl group can form hydrogen bonds with target proteins, modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)phenol: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
2-(aminomethyl)phenol: Lacks the trifluoromethyl groups, leading to lower lipophilicity and different pharmacokinetic properties.
2,4,6-tris(trifluoromethyl)phenol: Contains an additional trifluoromethyl group, which may enhance its chemical stability but alter its biological interactions.
Uniqueness
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is unique due to the combination of its aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C9H7F6NO |
|---|---|
分子量 |
259.15 g/mol |
IUPAC 名称 |
2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)5-1-4(3-16)7(17)6(2-5)9(13,14)15/h1-2,17H,3,16H2 |
InChI 键 |
WXFOKADPITZUNT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CN)O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



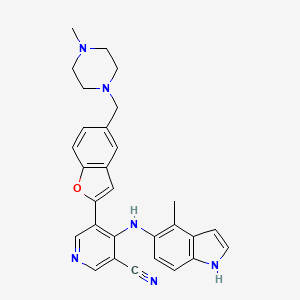
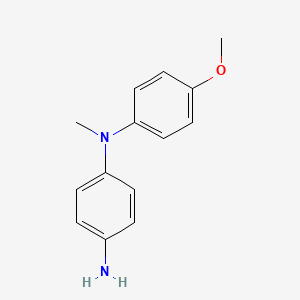

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
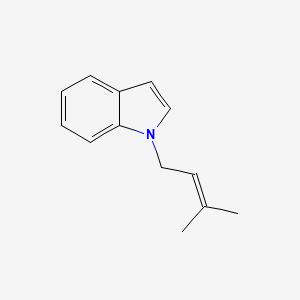
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
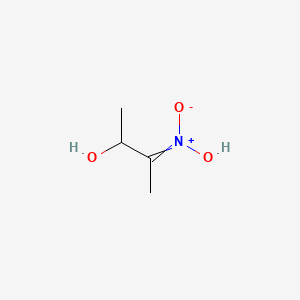
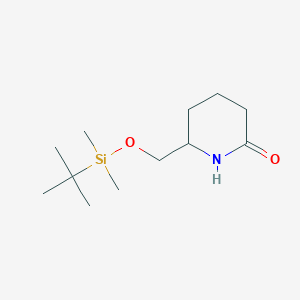
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
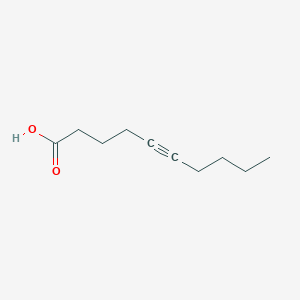
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
